molecular formula C18H12FN3O2 B2494300 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one CAS No. 1081135-67-2

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

Cat. No.: B2494300
CAS No.: 1081135-67-2
M. Wt: 321.311
InChI Key: GIIRFUKMRQIOAL-UHFFFAOYSA-N
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Description

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, a fluorophenyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the fluorophenyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include various quinoline derivatives, substituted oxadiazoles, and fluorophenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and neuroprotective properties.

    Industry: The compound is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-1H-pyrazole derivatives: These compounds share the fluorophenyl group and have shown similar biological activities.

    Quinoline derivatives: Compounds with a quinoline core are widely studied for their antimicrobial and anticancer properties.

    Oxadiazole derivatives:

Uniqueness

What sets 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one apart is the combination of the quinoline core, fluorophenyl group, and oxadiazole ring in a single molecule. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2/c1-22-10-14(16(23)13-4-2-3-5-15(13)22)18-20-17(21-24-18)11-6-8-12(19)9-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIRFUKMRQIOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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